![molecular formula C11H10FNO2 B2890969 4-(4-Fluorophenyl)piperidine-2,6-dione CAS No. 163631-01-4](/img/structure/B2890969.png)
4-(4-Fluorophenyl)piperidine-2,6-dione
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Description
“4-(4-Fluorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 163631-01-4 . It has a molecular weight of 207.2 and its IUPAC name is 4-(4-fluorophenyl)-2,6-piperidinedione . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 4-(4-Fluorophenyl)piperidine-2,6-dione and similar compounds can be achieved by reacting arecoline or analogues with other nitrogen substituents with a suitably substituted Grignard reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) . This indicates the presence of fluorophenyl and piperidinedione groups in the molecule.Scientific Research Applications
Chemical Synthesis
“4-(4-Fluorophenyl)piperidine-2,6-dione” is used in the synthesis of various chemical compounds. It is often used as a starting material or intermediate in the synthesis of more complex molecules .
Pharmaceutical Research
This compound has been used in the development of pharmaceutical products with antidepressant and anti-Parkinson properties . An important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
Material Science
In the field of material science, “4-(4-Fluorophenyl)piperidine-2,6-dione” has been used in the development of new materials. The strong electron-withdrawing properties of the fluorine atoms can influence the properties of the resulting materials .
Antibacterial Evaluation
The compound “3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one”, which is synthesized by condensing hexane-2-one, 4-fluoro benzaldehydes and ammonium acetate in a 1:2:1 ratio, has been evaluated for its antibacterial properties .
Ligand Development
“4-(4-Fluorophenyl)piperidine-2,6-dione” has been used in the development of new ligands for metal complexes. The fluorine atom can act as a strong electron-withdrawing group, influencing the properties of the resulting ligand .
Process Development
This compound has been used in the development of new processes for preparing pharmaceutically active compounds and intermediates .
properties
IUPAC Name |
4-(4-fluorophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAMATMCPUOCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperidine-2,6-dione |
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